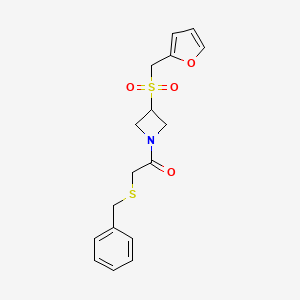

2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Description

2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a β-keto-sulfone derivative featuring a benzylthio group (C₆H₅CH₂S−), a sulfonated azetidine ring (a four-membered nitrogen heterocycle), and a furan-2-ylmethyl substituent. This compound combines multiple functional motifs:

- β-keto-sulfone core: Known for its utility as a precursor in Michael additions, Knoevenagel condensations, and synthesis of polyfunctionalized organic molecules (e.g., chalcones, vinyl sulfones) .

- Azetidine ring: A strained four-membered ring system that may enhance reactivity due to ring tension, contrasting with larger heterocycles like pyrrolidine or thiazolidinone .

Properties

IUPAC Name |

2-benzylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-17(12-23-11-14-5-2-1-3-6-14)18-9-16(10-18)24(20,21)13-15-7-4-8-22-15/h1-8,16H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUTZMIOZYRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylthio derivatives with furan-containing sulfonyl azetidines. The detailed synthetic pathway is often characterized by multiple steps, including nucleophilic substitutions and cyclization reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against various bacterial strains .

Antifungal Activity

In vitro tests have demonstrated that the compound possesses antifungal properties. It has been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The efficacy is often assessed using standard antifungal susceptibility testing methods, with results indicating potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have reported that this compound can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit enzymes involved in the biosynthesis of essential cellular components or interfere with protein-protein interactions critical for cell signaling.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antibacterial Efficacy : A study demonstrated that a structural analog exhibited potent activity against Staphylococcus aureus, with an IC50 value significantly lower than that of conventional antibiotics .

- Anticancer Properties : In a study involving human breast cancer cells, treatment with the compound resulted in a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone, exhibit notable antimicrobial properties. These compounds have been shown to possess antibacterial activity comparable to established antibiotics like norfloxacin. The structure-activity relationship (SAR) studies suggest that specific functional groups significantly influence this activity .

2. Anticancer Potential

Preliminary studies on similar compounds have demonstrated cytotoxic effects against various human cancer cell lines. The presence of the furan moiety is particularly relevant as it may enhance the compound's ability to penetrate cellular membranes and interact with critical biomolecules involved in cancer progression .

3. Sodium Channel Inhibition

Some sulfonamide derivatives are recognized as inhibitors of voltage-gated sodium channels, which are essential in the modulation of neuronal excitability. This property suggests potential applications in treating neurological disorders or pain management .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Formation of the Azetidine Ring : The azetidine structure is typically formed through cyclization reactions involving appropriate precursors.

- Introduction of the Benzylthio Group : This step often utilizes thiol chemistry to attach the benzylthio moiety.

- Sulfonation : The furan derivative undergoes sulfonation to incorporate the sulfonyl group, enhancing its biological activity.

- Purification : Final products are purified using HPLC or similar techniques to ensure high purity for biological testing .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Study on Antimicrobial Properties : A comparative analysis showed that derivatives with specific substitutions on the benzylthio or sulfonamide groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessments : Research highlighted that modifications in the structure could lead to significant variations in cytotoxicity profiles against cancer cell lines, suggesting a need for further exploration of these derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

- β-Keto-Sulfone Reactivity : The target compound shares the β-keto-sulfone motif with and analogs, enabling participation in conjugate additions and condensations. However, the azetidine’s strain may accelerate ring-opening reactions compared to five-membered heterocycles (e.g., imidazolidine in ) .

- Sulfonyl Group: The sulfonated azetidine in the target compound contrasts with the sulfanylidene group in ’s thiazolidinone.

- Furan vs. Benzothiazole : The furan ring in the target compound is less aromatic than benzothiazole (), which may reduce stability but improve solubility in polar solvents .

Bioactivity Potential

- Thiazolidinone derivatives () are studied for antimicrobial, anti-inflammatory, or enzyme-inhibitory properties. The target compound’s azetidine and sulfonyl groups may confer distinct binding interactions with biological targets, though empirical data is lacking .

- Benzothiazole-containing analogs () are often explored in medicinal chemistry due to their aromaticity and planar structure. The target’s furan moiety could modulate bioavailability or metabolic stability .

Thermal and Solubility Properties

- Thermal Stability: Azetidine’s ring strain may render the target compound less thermally stable than five-membered heterocycles (e.g., thiazolidinones or imidazolidines) .

- Solubility : The sulfonyl group and furan ring likely enhance aqueous solubility compared to purely aromatic analogs (e.g., benzothiazole derivatives in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.